molecular formula C9H12N2O15P3-3 B14119422 [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B14119422
M. Wt: 481.12 g/mol
InChI Key: PGAVKCOVUIYSFO-UHFFFAOYSA-K
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Description

[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphate groups and a pyrimidine ring, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves multiple steps, starting with the preparation of the pyrimidine ring and the oxolan structure. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds. Common reagents used in the synthesis include phosphorylating agents and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives and analogs that have different biochemical properties and applications .

Scientific Research Applications

[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups in phosphorylation reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N2O15P3-3

Molecular Weight

481.12 g/mol

IUPAC Name

[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-3

InChI Key

PGAVKCOVUIYSFO-UHFFFAOYSA-K

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O

Origin of Product

United States

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